molecular formula C14H9ClN2O3S B12840333 (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride

Cat. No.: B12840333
M. Wt: 320.8 g/mol
InChI Key: GSYGBEXUBYFAJP-FNORWQNLSA-N
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Description

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is an organic compound that features a nitro group, a pyridine ring, and an acryloyl chloride moiety

Preparation Methods

The synthesis of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-nitro-4-(pyridin-2-ylthio)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3-(3-nitro-4-(pyridin-2-ylthio)phenyl)acrylic acid. Finally, the acryloyl chloride is obtained by reacting the acrylic acid with thionyl chloride under reflux conditions .

Chemical Reactions Analysis

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acryloyl chloride moiety can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Addition: The double bond in the acryloyl chloride can participate in Michael addition reactions with nucleophiles like thiols or amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The acryloyl chloride moiety can react with amino groups in proteins, leading to the formation of stable amide bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Biological Activity

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of chalcones, characterized by a conjugated system that contributes to its biological properties. The presence of a nitro group and a pyridine moiety is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of chalcone derivatives, including this compound, in targeting cancer cell proliferation and survival pathways.

  • Mechanism of Action :
    • Chalcones have been shown to inhibit key signaling pathways such as STAT3 and NF-κB, which are crucial in cancer cell survival and proliferation. Inhibition of these pathways leads to increased apoptosis and reduced tumor angiogenesis .
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis through mitochondrial pathways. Specifically, it was noted that compounds with similar structures could significantly reduce cell viability in breast and liver cancer models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

  • In Vitro Studies :
    • The compound showed promising results against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were indicative of its effectiveness as an antimicrobial agent .
  • Mechanism :
    • The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA gyrase activity, similar to other derivatives tested in comparable studies .

Efficacy Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerBreast Cancer Cell Line15 µM
AnticancerLiver Cancer Cell Line20 µM
AntimicrobialStaphylococcus aureus0.25 µg/mL
AntimicrobialEscherichia coli0.30 µg/mL

Properties

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

IUPAC Name

(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C14H9ClN2O3S/c15-13(18)7-5-10-4-6-12(11(9-10)17(19)20)21-14-3-1-2-8-16-14/h1-9H/b7-5+

InChI Key

GSYGBEXUBYFAJP-FNORWQNLSA-N

Isomeric SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)/C=C/C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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